molecular formula C29H29F6N3S B3092627 Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]- CAS No. 1233369-39-5

Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-

Cat. No. B3092627
CAS RN: 1233369-39-5
M. Wt: 565.6 g/mol
InChI Key: SJJKVSGWNLVFSL-UIOOFZCWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a type of thiourea derivative . Over the last decade, the use of (thio)urea derivatives as organocatalysts in organic chemistry has increased rapidly . One of the key features is their ability to activate substrates and subsequently stabilize partially developing negative charges (e.g., oxyanions) in the transition states employing explicit double hydrogen bonding .


Molecular Structure Analysis

The molecular structure of this compound includes a thiourea core, which is a functional group consisting of a carbonyl group flanked by two amine groups attached to a sulfur atom . This compound also contains phenylmethyl groups and a cyclohexyl group .


Chemical Reactions Analysis

Thiourea derivatives, including this compound, are known to be effective organocatalysts . They can activate substrates and stabilize developing negative charges in the transition states of reactions . This makes them useful in a variety of organic transformations .


Physical And Chemical Properties Analysis

The compound is a white powder . Its molecular weight is 565.6 .

Scientific Research Applications

Catalyst Development

N,N'-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea, often referred to in literature for its catalytic properties, is significant in the development of H-bond organocatalysts. Its utility spans promoting organic transformations through double hydrogen bonding, stabilizing transition states, and enhancing reaction outcomes. This compound is extensively used in organic chemistry due to its ability to activate substrates and facilitate reactions that include, but are not limited to, asymmetric synthesis, Michael additions, and organocatalytic polymerization (Zhang et al., 2014).

Organocatalysis

The compound's role in organocatalysis is noteworthy, particularly in asymmetric synthesis and Michael additions, where it has been used to achieve high enantio- and diastereoselectivities. This has opened new avenues for the synthesis of complex molecules and materials with specific chiral configurations, crucial for pharmaceuticals and materials science. For instance, it has been employed in hydrogen-bonding catalysis for the mild and chemoselective oxidation of sulfides, showcasing its versatility and efficiency as a catalyst (Russo & Lattanzi, 2009).

Synthesis of Chiral Compounds

The compound has been instrumental in the synthesis of chiral thiourea-thioxanthone hybrids, which are valuable in the development of new ligands and organocatalysts. These compounds have shown potential in various reactions, further underscoring the versatility and importance of thiourea derivatives in facilitating enantioselective processes (Mayr et al., 2017).

Novel Synthetic Methodologies

Exploration into novel access to thiourea catalysts via multicomponent-reaction (MCR) approaches represents a significant advancement in catalyst synthesis, allowing for the creation of thioureas with diverse functional groups. This adaptability enables the tailoring of catalyst properties to specific reactions, broadening the scope of thiourea application in organic synthesis (Nickisch et al., 2020).

Anion Transport and Medical Research

Thiourea derivatives have also been explored for their potential in medical research, particularly in the transport of anions across cell membranes. This is a crucial area of study for the treatment of diseases like cystic fibrosis, where effective anion transport is necessary. The development of bis-thioureas as powerful anion carriers has shown promising results in enhancing anion transport efficiency, demonstrating the compound's potential beyond catalysis (Valkenier et al., 2014).

Mechanism of Action

The mechanism of action of thiourea derivatives in catalysis involves the formation of hydrogen bonds with the substrate . This allows the catalyst to stabilize the transition state and lower the energy barrier for the reaction .

Future Directions

The use of thiourea derivatives in organocatalysis is a rapidly growing field . Future research will likely focus on developing new catalysts with improved performance and exploring their use in new types of reactions .

properties

IUPAC Name

1-[3,5-bis(trifluoromethyl)phenyl]-3-[(1S,2S)-2-(dibenzylamino)cyclohexyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29F6N3S/c30-28(31,32)22-15-23(29(33,34)35)17-24(16-22)36-27(39)37-25-13-7-8-14-26(25)38(18-20-9-3-1-4-10-20)19-21-11-5-2-6-12-21/h1-6,9-12,15-17,25-26H,7-8,13-14,18-19H2,(H2,36,37,39)/t25-,26-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJJKVSGWNLVFSL-UIOOFZCWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@@H]([C@H](C1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29F6N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1S,2S)-2-[Bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Reactant of Route 2
Reactant of Route 2
Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Reactant of Route 3
Reactant of Route 3
Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Reactant of Route 4
Reactant of Route 4
Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-
Reactant of Route 6
Reactant of Route 6
Thiourea, N-[(1S,2S)-2-[bis(phenylmethyl)amino]cyclohexyl]-N'-[3,5-bis(trifluoromethyl)phenyl]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.